molecular formula C6H9N3 B157693 N3-Methylpyridine-3,4-diamine CAS No. 1796-73-2

N3-Methylpyridine-3,4-diamine

Cat. No.: B157693
CAS No.: 1796-73-2
M. Wt: 123.16 g/mol
InChI Key: QLIOXRPNGUADBG-UHFFFAOYSA-N
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Description

N3-Methylpyridine-3,4-diamine is a chemical compound with the CAS Number: 1796-73-2 . It has a molecular weight of 123.16 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is N3-methyl-3,4-pyridinediamine . The InChI code for this compound is 1S/C6H9N3/c1-8-6-4-9-3-2-5 (6)7/h2-4,8H,1H3, (H2,7,9) .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . The melting point of this compound is between 112-114 degrees Celsius .

Scientific Research Applications

Crystal Structure Analysis

Crystallographic studies of molecules related to N3-Methylpyridine-3,4-diamine have provided insights into their structural characteristics. For instance, the crystal structure of compounds containing methylpyridine moieties reveals nearly planar configurations and interactions beyond van der Waals contacts are often not identified, indicating the predominance of such weak forces in solid-state assembly (Stöger et al., 2014). Similarly, structural elucidation of novel pyridine analogues has been achieved, showcasing the role of such compounds in forming diverse crystal architectures and highlighting their potential in materials science (Kolev et al., 2009).

Luminescent Properties and Sensing Applications

Research on copper(I) complexes featuring methylpyridine ligands has demonstrated their ability to exhibit reversible emission color changes upon exposure to various vapors, suggesting potential applications in sensing and luminescent material development (Ohara et al., 2017). This underscores the versatility of this compound analogues in chemical sensing technologies.

Catalytic and Synthetic Applications

The chemistry of this compound derivatives extends into catalysis and organic synthesis. For example, complexes based on Schiff base derivatives of pyridine have been investigated for their catalytic activity in transfer hydrogenation reactions, revealing the utility of these compounds in facilitating chemical transformations (Aydemir et al., 2010). Moreover, the synthesis of zirconium and hafnium complexes with pyridine ligands showcases the application of such molecules in the preparation of metal-organic frameworks and their potential in material science (Tonzetich et al., 2005).

Safety and Efficiency in Chemical Processes

The development of safer and more efficient methods for synthesizing pyridine N-oxides, intermediates in the production of nicotine insecticides, highlights the industrial relevance of this compound derivatives. Circular microreaction methods have been explored for the synthesis of 3-methylpyridine-N-oxide, offering improvements in yield and reaction control, thus underlining the importance of these compounds in enhancing chemical manufacturing processes (Sang et al., 2020).

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Properties

IUPAC Name

3-N-methylpyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-8-6-4-9-3-2-5(6)7/h2-4,8H,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIOXRPNGUADBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80902932
Record name NoName_3508
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80902932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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